An In-Depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclohexanol
An In-Depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclohexanol is a chiral β-amino alcohol that serves as a cornerstone in modern organic and medicinal chemistry. Its rigid cyclic structure, combined with its specific stereochemistry, makes it an invaluable building block for the synthesis of complex molecules, chiral ligands for asymmetric catalysis, and pharmacologically active compounds where precise three-dimensional arrangement is paramount for biological function.[1] This guide provides a comprehensive analysis of the core structural properties of (1R,2R)-2-aminocyclohexanol, offering insights into the interplay between its stereochemistry, conformation, and physicochemical characteristics.
Stereochemistry and Molecular Architecture
The identity and properties of (1R,2R)-2-aminocyclohexanol are fundamentally defined by the spatial arrangement of its functional groups. With the molecular formula C₆H₁₃NO, this compound possesses two adjacent stereocenters on a cyclohexane ring.[2]
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Absolute Configuration : The designation (1R,2R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. At carbon C1, the hydroxyl (-OH) group has the highest priority, and the configuration is R. At the adjacent carbon C2, the amino (-NH₂) group holds the highest priority, and its configuration is also R.
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trans Isomerism : This specific combination of stereocenters results in a trans configuration, where the hydroxyl and amino groups are positioned on opposite faces of the cyclohexane ring. This is a critical distinction from its diastereomer, (1R,2S)-2-aminocyclohexanol, which has a cis configuration with both groups on the same face.[3] The trans arrangement fundamentally dictates the molecule's conformational preferences and intermolecular interactions by precluding the possibility of intramolecular hydrogen bonding between the -OH and -NH₂ groups.[3]
Caption: 2D representation of (1R,2R)-2-Aminocyclohexanol with stereochemistry.
Conformational Analysis: The Dominance of the Diequatorial State
The cyclohexane ring is not planar; it adopts a puckered chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like the trans-2-aminocyclohexanol, two principal chair conformations can exist, which interconvert via a "ring-flip."
The stability of these conformers is dictated by the steric strain arising from the positions of the substituents (axial vs. equatorial).
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Diequatorial (e,e) Conformer : Both the -OH group and the -NH₂ group occupy equatorial positions. In this arrangement, the bulky substituents are pointed away from the ring's center, minimizing steric hindrance, particularly the unfavorable 1,3-diaxial interactions.
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Diaxial (a,a) Conformer : Both substituents occupy axial positions. This conformation is significantly less stable due to substantial steric clashes (1,3-diaxial interactions) between the axial -OH and -NH₂ groups and the axial hydrogen atoms on the same face of the ring.
Consequently, the conformational equilibrium overwhelmingly favors the diequatorial conformer. This preference for a specific, well-defined, and rigid three-dimensional shape is a key reason for its utility in asymmetric synthesis.[3]
Caption: Conformational equilibrium of (1R,2R)-2-Aminocyclohexanol.
Spectroscopic Characterization: A Window into the Structure
Spectroscopic techniques are essential for confirming the structure and stereochemistry of (1R,2R)-2-aminocyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the detailed structure in solution.
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¹H NMR : The protons on the carbons bearing the amino and hydroxyl groups (H-C1 and H-C2) are of particular diagnostic importance. In the dominant diequatorial conformation, these protons are in a trans-diaxial arrangement. This orientation results in a large vicinal coupling constant (³JHH), typically in the range of 9-12 Hz. Observing such a large coupling constant is strong evidence for the trans configuration and the diequatorial preference of the substituents.[4]
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¹³C NMR : The carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C2) are deshielded and will appear at a downfield chemical shift compared to the other ring carbons. The symmetry of the molecule influences the number of distinct signals observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of intermolecular hydrogen bonding.
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N-H Stretch : As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.
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C-O and C-N Stretches : These appear in the fingerprint region, typically between 1050-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (115.17 g/mol ).[2]
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Fragmentation : A characteristic fragmentation pattern for amino alcohols is α-cleavage, where the bond between C1 and C2 or C2 and C3 breaks, leading to resonance-stabilized fragment ions.
| Property | Description | Source |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| IUPAC Name | (1R,2R)-2-aminocyclohexan-1-ol | [2] |
| Stereochemistry | trans configuration | [3] |
| Predominant Conformation | Chair, with diequatorial substituents (-OH, -NH₂) | [3] |
| Key ¹H NMR Feature | Large ³JHH coupling (9-12 Hz) for H-C1/H-C2 protons | [4] |
| Key IR Absorptions | Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹) | [5] |
Experimental Protocols: Structural Verification Workflow
Verifying the structure and purity of (1R,2R)-2-aminocyclohexanol is a critical step in its application. This involves synthesis, purification, and characterization.
Protocol 1: Chiral Resolution of Racemic trans-2-Aminocyclohexanol
The enantiomerically pure compound is often obtained by resolving the racemic mixture. A common and effective method involves diastereomeric salt formation using a chiral resolving agent.
Objective : To separate (1R,2R)- and (1S,2S)-2-aminocyclohexanol from a racemic mixture.
Methodology :
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Salt Formation : Dissolve racemic trans-2-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid.[6]
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Fractional Crystallization : The two diastereomeric salts ((1R,2R)-amino alcohol with (R)-acid and (1S,2S)-amino alcohol with (R)-acid) will have different solubilities. Allow the solution to cool slowly to induce crystallization of the less soluble salt.
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Isolation : Filter the crystals and wash with a small amount of cold solvent. The less soluble diastereomer is now isolated.
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Liberation of Free Amine : Dissolve the isolated salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.
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Extraction : Extract the free amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-2-aminocyclohexanol.[6]
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Enantiomeric Excess (ee) Determination : Confirm the optical purity using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.
Protocol 2: Definitive Structure Elucidation by X-ray Crystallography
While spectroscopic methods provide excellent structural information, single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration and solid-state conformation.
Objective : To determine the precise three-dimensional structure of the molecule.
Methodology :
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Crystal Growth : Grow a high-quality single crystal of the purified compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling a saturated solution.
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Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.
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Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This computational process yields a precise 3D model of the molecule.
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Data Analysis : The final model provides exact bond lengths, bond angles, and torsional angles. It confirms the trans stereochemistry, the chair conformation, and reveals the network of intermolecular hydrogen bonds that stabilize the crystal structure.
Caption: Workflow for the synthesis and structural validation of (1R,2R)-2-Aminocyclohexanol.
Conclusion
The structural properties of (1R,2R)-2-aminocyclohexanol are a direct consequence of its trans stereochemistry, which forces the cyclohexane ring to adopt a highly stable diequatorial chair conformation. This well-defined and rigid molecular architecture, devoid of intramolecular hydrogen bonding, is fundamental to its role as a chiral building block. A thorough understanding of its conformational and spectroscopic features, confirmed through rigorous experimental protocols, is essential for its effective application in the rational design of catalysts and pharmaceuticals, where precise control of stereochemistry is the key to function.
References
- Smolecule. (2023, August 15). Buy (1R,2S)-2-aminocyclohexanol | 931-15-7. Smolecule.
- Overman, L. E., & Sugai, S. (n.d.). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry.
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PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
- Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. PubMed Central.
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PubChem. (n.d.). (1R,2S)-2-aminocyclohexan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Aminocyclohexanol - Optional[FTIR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]
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NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]
- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022, October 21).
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NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Aminocyclohexanol. ChemBK. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane.
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Wei's NotePad. (n.d.). trans-2-aminocyclohexanol. Wei's NotePad. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
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